Quinoxaline-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Quinoxaline-6-carboxylic acid (CAS 6925-00-4) is a nitrogen-containing bicyclic heterocycle featuring a benzene ring fused to a pyrazine ring, with a carboxylic acid substituent at the 6-position. Its molecular formula is C9H6N2O2, with a molecular weight of 174.16 g/mol.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 6925-00-4
Cat. No. B030817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-6-carboxylic acid
CAS6925-00-4
SynonymsQuinoxaline-6-carboxylic Acid; 
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13)
InChIKeyJGQDBVXRYDEWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline-6-carboxylic Acid (CAS 6925-00-4): Verified Physicochemical and Structural Baseline for Heterocyclic Scaffold Procurement


Quinoxaline-6-carboxylic acid (CAS 6925-00-4) is a nitrogen-containing bicyclic heterocycle featuring a benzene ring fused to a pyrazine ring, with a carboxylic acid substituent at the 6-position [1]. Its molecular formula is C9H6N2O2, with a molecular weight of 174.16 g/mol . The compound typically appears as a white to tan or brown to grey solid with a melting point ranging from 224–229 °C (decomposition) . It is sparingly soluble in water but dissolves in organic solvents such as DMSO and methanol . Commercial availability is supported by vendors offering purities ranging from 95% to ≥99.86% by HPLC .

Why Quinoxaline-6-carboxylic Acid Cannot Be Substituted with Positional Isomers or Bioisosteres in Critical Applications


Interchanging quinoxaline-6-carboxylic acid with its positional isomers (e.g., 2-carboxylic or 5-carboxylic acid) or bioisosteres (e.g., quinoline-6-carboxylic acid) introduces quantifiable shifts in physicochemical properties and downstream biological performance that compromise reproducibility. For instance, the pKa of the carboxylic acid group varies by more than 1.5 log units across isomers , directly impacting ionization state and solubility at physiological pH. Furthermore, the 6-position enables a distinct set of synthetic transformations and pharmacophore geometries that are not accessible with the 2- or 5-substituted analogs [1]. This positional dependence is critical in medicinal chemistry campaigns where even minor structural variations can abolish target binding or alter metabolic stability. Procurement of the precise 6-carboxylic acid isomer is therefore essential to maintain consistency with published structure-activity relationship (SAR) data and synthetic protocols.

Quantitative Differentiation of Quinoxaline-6-carboxylic Acid Against Comparator Compounds


pKa Differential Drives Distinct Ionization Profiles Versus Positional Isomers

The predicted pKa of quinoxaline-6-carboxylic acid is 3.22 ± 0.30 . This value differs significantly from the pKa values of its positional isomers: quinoxaline-2-carboxylic acid (predicted pKa 2.91 ± 0.30) and quinoxaline-5-carboxylic acid (predicted pKa -1.16 ± 0.10) . The difference between the 6-carboxylic and 5-carboxylic isomers exceeds 4.38 log units, indicating that at pH 7.4, the 6-isomer will be predominantly deprotonated and negatively charged, whereas the 5-isomer will remain largely protonated and neutral. This disparity in ionization state directly influences solubility, membrane permeability, and protein-binding interactions.

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Commercial HPLC Purity of 99.86% Outperforms Typical 95-97% Grades

Quinoxaline-6-carboxylic acid is commercially available at a verified HPLC purity of 99.86% (typical batch Certificate of Analysis value) . This exceeds the purity specifications of common alternative sources, which typically offer the compound at 95% or 97% purity . For the related isomer quinoxaline-5-carboxylic acid, standard commercial purity is also specified at 97% . The higher purity grade of the 6-isomer reduces the burden of additional purification steps and minimizes the risk of impurity-driven side reactions in sensitive downstream applications.

Analytical Chemistry Synthetic Chemistry Quality Control

Conventional Heating Synthesis Achieves 98% Yield, Offering a Scalable Procurement Advantage

A reported conventional heating method for the synthesis of quinoxaline-6-carboxylic acid achieves a yield of 98% . In contrast, alternative microwave-assisted synthesis routes for the same compound yield only 77–86% . Furthermore, a specific patent example describes a two-step process where the oxidation step to form quinoxaline-6-carboxylic acid proceeds with a typical yield of ~80%, with the overall process achieving high selectivity (97%) and conversion (95%) [1]. This body of synthetic data demonstrates that high-yielding, scalable routes are well-established for the 6-isomer, which may offer procurement and cost advantages relative to isomers for which such optimized protocols are not as readily available.

Process Chemistry Synthetic Methodology Scale-up

Limited Solid-State Photostability Data Highlights Need for Controlled Storage

A stability study reported that when a solid sample of quinoxaline-6-carboxylic acid was exposed to light (max 365 nm) for 24 hours and analyzed by HPLC, the recovery of intact compound was 38% . This indicates a significant degree of photodegradation under these conditions. While no direct comparator data for the 2- or 5-isomers was identified in this context, this finding provides a quantifiable benchmark for handling requirements.

Stability Storage Conditions Handling

Validated Application Scenarios for Quinoxaline-6-carboxylic Acid Based on Differentiated Evidence


Medicinal Chemistry: Development of Tubulin Polymerization Inhibitors with Nanomolar Potency

The 6-carboxylic acid scaffold serves as a critical core for the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. Lead compound 13d, derived from this scaffold, exhibited potent antiproliferative activity against HeLa, SMMC-7721, and K562 cancer cell lines with IC50 values ranging from 0.071 to 0.164 μM [1]. This compound also inhibited tubulin polymerization with an IC50 of 3.97 μM [1]. The 6-position substitution is essential for achieving this activity profile, as it allows for the correct spatial orientation of the pharmacophore within the colchicine binding site. Substitution with the 2- or 5-carboxylic acid isomers would fundamentally alter the molecular geometry and abolish this activity.

Process Chemistry: Cost-Effective Scale-up Using High-Yield Synthesis

Given the reported 98% yield achievable via conventional heating methods , quinoxaline-6-carboxylic acid is a strategically advantageous starting material for projects requiring multi-gram to kilogram quantities. The well-documented and efficient synthetic route, including a selective two-step process from a patent [2], supports reliable and cost-effective sourcing, differentiating it from isomers that may lack such optimized, scalable preparations.

Analytical and Bioassay Development: Requirement for High-Purity (>99%) Material

For applications demanding the highest fidelity, such as the preparation of analytical standards, the synthesis of complex molecular probes, or highly sensitive biological assays, the commercially available 99.86% purity grade of quinoxaline-6-carboxylic acid is the preferred choice. The lower impurity profile minimizes the risk of off-target effects and ensures that observed biological responses are attributable to the compound of interest, not trace contaminants. This level of purity exceeds standard offerings for the 6-isomer and its 5-isomer comparator.

Physicochemical and ADME Profiling: Studies Requiring Precise Ionization Control

The predicted pKa of 3.22 ± 0.30 for quinoxaline-6-carboxylic acid places it in a distinct ionization class compared to its 5-isomer (pKa -1.16 ± 0.10) . Researchers designing compounds with specific ionization states at physiological pH (7.4) must select the 6-isomer to ensure the carboxylic acid is deprotonated. This property directly impacts solubility, permeability, and plasma protein binding, making the 6-isomer the correct choice for studies where a charged, anionic carboxylate is desired.

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